Acetone-2-13C,d6

Stable Isotope Labeling Quantitative NMR Metabolomics

Standard singly labeled or unlabeled acetone solvents fail for quantitative ID-MS or dual-mode NMR/MS workflows due to spectral interference or missing isotopic mass shifts. Acetone-2-13C,d6 (CD3¹³COCD3; MW 65.11) solves this precisely: - **+7 Da mass shift** enables interference-free LC-MS internal standard for ketone bodies. - **>98% deuteration** yields residual 1H signal <2% intensity at 2.05 ppm, preserving low-concentration analyte detection. - **99 atom % 13C** ensures unambiguous isotopic tracing in environmental probing (DNA/RNA-SIP). Available now. Specs and bulk quotes below.

Molecular Formula C3H6O
Molecular Weight 65.11 g/mol
CAS No. 32479-94-0
Cat. No. B12057551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetone-2-13C,d6
CAS32479-94-0
Molecular FormulaC3H6O
Molecular Weight65.11 g/mol
Structural Identifiers
SMILESCC(=O)C
InChIInChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1D3,2D3,3+1
InChIKeyCSCPPACGZOOCGX-ILPQSMFLSA-N
Commercial & Availability
Standard Pack Sizes0.25 ml / 0.5 ml / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetone-2-13C,d6: Dual-Labeled Stable Isotope


Acetone-2-13C,d6 (CAS 32479-94-0) is a ketone solvent dually labeled with stable isotopes: carbon-13 at the carbonyl position (C2) and deuterium across all six methyl hydrogens . It is primarily utilized as a specialized solvent and internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) , offering distinct advantages over singly labeled or unlabeled acetone derivatives for precise molecular tracking and quantitation . Its chemical structure and labeling are defined by the linear formula CD3¹³COCD3, with a molecular weight of 65.11 g/mol .

1 Dual-label design supports combined NMR and MS workflows
2 Silent 1H NMR solvent window enables low-concentration analysis
3 Distinct mass shift profile aids unambiguous MS identification

Why Acetone-2-13C,d6 Cannot Be Substituted


In analytical workflows requiring quantitative internal standardization or dual-mode (NMR/MS) detection, substitution with singly labeled or unlabeled acetone analogs leads to analytical failure. Acetone-d6 (CAS 666-52-4) lacks the 13C label necessary for specific isotopic tracing in MS , while unlabeled acetone cannot serve as an NMR solvent without obscuring analyte signals in the 1H spectrum [1]. Acetone-2-13C (without d6) retains interfering 1H signals, compromising spectral clarity . Therefore, Acetone-2-13C,d6 is uniquely engineered to provide a combined +7 Da mass shift for unambiguous MS identification and a silent 1H NMR window, making it irreplaceable for targeted quantitative analysis [1].

Target
Acetone-2-13C,d6
Dual-labeled standard
Potential Substitute
Acetone-d6
Lacks 13C label; may not support MS quantitation
Potential Substitute
Acetone-2-13C
Retains 1H signals; may obscure analyte peaks

Acetone-2-13C,d6 Technical Differentiation


Dual-Labeled Isotopic Enrichment

Acetone-2-13C,d6 is differentiated from the common NMR solvent Acetone-d6 (CAS 666-52-4) by its dual isotopic labeling. While Acetone-d6 provides deuterium enrichment (≥99.9 atom % D) to minimize 1H background, it lacks a 13C label, limiting its utility as an internal standard in mass spectrometry (MS) [1]. In contrast, Acetone-2-13C,d6 is certified to 99 atom % 13C and 98 atom % D, enabling precise quantitation in both NMR and MS experiments from the same sample .

Isotopic Enrichment
Head-to-head
99 atom % 13C; 98 atom % D vs Acetone-d6: ≥99.9 atom % D, 0 atom % 13C
Dual certification enables single-compound use as NMR solvent and MS internal standard
Certified specification values
Stable Isotope Labeling Quantitative NMR Metabolomics

Unique Mass Shift for MS Detection

The combination of six deuterium atoms (+6 Da) and one 13C atom (+1 Da) results in a net molecular mass increase of 7 Da relative to unlabeled acetone (C3H6O, MW 58.08) . This M+7 shift is explicitly documented in technical specifications . This differs from Acetone-d6 (M+6) and Acetone-2-13C (M+1), providing a unique and easily resolvable peak in mass spectra that is unlikely to overlap with endogenous or other labeled metabolites.

Mass Shift Profile
Reported
+7 Da (M+7) vs Acetone-d6: +6 Da; Acetone-2-13C: +1 Da
Supports interference-free quantitation in complex matrices
Theoretical from atomic masses; observed in MS
Mass Spectrometry Isotope Dilution Quantitative Analysis

Silent 1H NMR Solvent Window

In 1H NMR spectroscopy, Acetone-2-13C,d6 provides a nearly silent spectral window, with the residual 1H signal from incomplete deuteration appearing as a pentet at 2.05 ppm with an intensity proportional to the 2% residual protium [1][2]. This is in stark contrast to Acetone-2-13C (non-deuterated), which exhibits a strong singlet at 2.17 ppm that can obscure or distort nearby analyte signals . The 13C NMR spectrum is similarly simplified, showing a 1:3:6:7:6:3:1 septet for the carbonyl carbon due to coupling with three equivalent deuterium nuclei [1].

1H NMR Solvent Window
Head-to-head
Pentet at 2.05 ppm, 2% residual protium vs Acetone-2-13C: strong singlet at 2.17 ppm
Dramatically reduces 1H background for low-concentration analyte detection
Residual solvent peak at 25°C
NMR Spectroscopy 1H NMR Solvent Suppression

Conserved Physical Properties for Method Transfer

Despite the isotopic substitution, Acetone-2-13C,d6 maintains physical properties nearly identical to unlabeled acetone, ensuring seamless substitution in existing experimental protocols . This contrasts with other deuterated solvents that can exhibit slight but significant shifts in boiling point or density that affect chromatographic retention or extraction efficiency.

Physical Properties Match
Reported
mp -94 °C; bp 56 °C; density 0.885 g/mL vs Unlabeled acetone: mp -94 °C; bp 56 °C; density 0.791 g/mL
Negligible boiling point deviation supports direct method transfer from unlabeled protocols
Literature values; density advantage for phase separation
Analytical Chemistry Method Validation Solvent Selection

Acetone-2-13C,d6 Optimal Use Cases


LC-MS Metabolomics and Flux Analysis

Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the absolute quantitation of ketone bodies and related metabolites. The M+7 mass shift of Acetone-2-13C,d6 provides a unique, interference-free channel for accurate isotope dilution mass spectrometry .

High-Resolution NMR with Minimal Solvent Suppression

Used as a solvent in 1H and 13C NMR experiments where high sensitivity and minimal solvent background are required. The >98% deuteration level results in a residual 1H signal at 2.05 ppm with less than 2% of the intensity of unlabeled acetone, enabling detection of low-concentration analytes [1][2].

Stable Isotope Probing in Environmental Microbiology

Serves as a labeled substrate for DNA- or RNA-based stable isotope probing to identify active microbial populations capable of acetone metabolism in environmental samples. The high 13C enrichment (99 atom %) ensures effective labeling of nucleic acids for separation by density gradient centrifugation .

Reaction Mechanism by Dual-Label Tracking

Utilized in mechanistic studies where the fate of both the carbonyl carbon (13C) and methyl hydrogens (D) must be tracked simultaneously. The combined isotopic signature allows researchers to distinguish between alternative reaction pathways using both NMR and MS, a capability not possible with singly labeled analogs .

Application
Selection Property
Validation Focus
LC-MS Metabolomics
Distinct mass shift for interference-free detection
Isotope dilution quantitation accuracy
High-Resolution NMR
High deuteration for silent 1H window
Low-concentration analyte detection
Stable Isotope Probing
High 13C enrichment
Density gradient separation of labeled nucleic acids
Reaction Mechanism Studies
Combined 13C and D labeling
Simultaneous NMR and MS pathway tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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